N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interaction with Carbonic Anhydrases
Isoquinolinesulfonamides, including derivatives similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide, have been shown to inhibit human carbonic anhydrases (hCAs), displaying selectivity toward therapeutically relevant isozymes. The crystal structure of hCA II complexed with a related inhibitor revealed unusual inhibitor binding, providing insights into designing selective inhibitors for cancer-associated hCA IX and neuronal hCA VII (Mader et al., 2011).
Antimicrobial Properties
Compounds structurally related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide have been synthesized and shown to exhibit antimicrobial activity. A study on novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives and its oxinates demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Vanparia et al., 2010).
Protein Kinase Inhibition
Isoquinolinesulfonamides, structurally related to the compound , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases, including protein kinase A (PKA), protein kinase G (PKG), and protein kinase C (PKC). These findings suggest potential therapeutic applications in diseases where these kinases play a critical role, such as cancer and neurological disorders (Hidaka et al., 1984).
Synthesis and Structural Analysis
Research into the synthesis and X-ray characterization of compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide has provided valuable insights into their structural properties. Studies on tetrahydro-diepoxybenzo[de]isoquinoline derivatives emphasize the importance of specific interactions, such as F⋯O contacts, in determining the stability and reactivity of these compounds, which could inform the design of new drugs with improved efficacy and selectivity (Grudova et al., 2020).
properties
IUPAC Name |
3,4-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15(2)11-12-24-19-8-6-17(13-16(19)5-10-22(24)25)23-30(26,27)18-7-9-20(28-3)21(14-18)29-4/h6-9,13-15,23H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSSNIITXHSXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide |
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